molecular formula C11H15NO3S B13604692 3-(4-Methanesulfonylphenoxy)pyrrolidine

3-(4-Methanesulfonylphenoxy)pyrrolidine

Cat. No.: B13604692
M. Wt: 241.31 g/mol
InChI Key: DJBSFGFJLDDSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methanesulfonylphenoxy)pyrrolidine ( 1250231-62-9) is a high-purity chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . Its structure features a pyrrolidine ring linked via an ether bond to a phenyl ring bearing a methylsulfonyl group, a motif commonly explored in medicinal chemistry for its potential to modulate biological activity and physicochemical properties. The distinct molecular architecture of this compound makes it a valuable intermediate in organic synthesis and drug discovery research. The methylsulfonyl group is a key functional group known for its ability to participate in specific binding interactions with biological targets, while the pyrrolidine ring is a common scaffold found in pharmacologically active molecules . Compounds with pyrrolidine and sulfonyl groups are frequently investigated for their interactions with the central nervous system, though the specific profile of this molecule requires further research . Researchers value this chemical as a versatile building block for developing novel therapeutic agents, chemical probes, and for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(4-methylsulfonylphenoxy)pyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-9(3-5-11)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

DJBSFGFJLDDSOD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2CCNC2

Origin of Product

United States

Chemical Transformations and Derivatization of the 3 4 Methanesulfonylphenoxy Pyrrolidine Scaffold

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring in 3-(4-methanesulfonylphenoxy)pyrrolidine is a primary site for chemical modification due to its nucleophilic character. Functionalization at this position can significantly influence the compound's polarity, basicity, and ability to interact with biological targets.

Common derivatization strategies include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups to the pyrrolidine nitrogen can be achieved through reactions with alkyl halides or via reductive amination. These modifications can alter the steric bulk and lipophilicity of the molecule.

ReagentConditionsProduct
Alkyl halide (e.g., R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)N-alkyl-3-(4-methanesulfonylphenoxy)pyrrolidine
Aldehyde/Ketone (R'COR'')Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)N-alkyl-3-(4-methanesulfonylphenoxy)pyrrolidine

N-Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) introduces an amide functionality. This modification can serve as a hydrogen bond acceptor and can significantly impact the compound's electronic and conformational properties.

ReagentConditionsProduct
Acyl chloride (RCOCl)Base (e.g., Et₃N, pyridine), Solvent (e.g., CH₂Cl₂)N-acyl-3-(4-methanesulfonylphenoxy)pyrrolidine
Carboxylic acid (RCOOH)Coupling agent (e.g., DCC, HATU), Base, SolventN-acyl-3-(4-methanesulfonylphenoxy)pyrrolidine

Modifications of the Pyrrolidine Ring Carbons (e.g., C2, C3, C4, C5)

Functionalization of the carbon atoms of the pyrrolidine ring offers another avenue for structural diversification. These modifications can introduce new stereocenters and alter the spatial arrangement of substituents, which can be crucial for target binding.

C2-Functionalization: The α-position to the nitrogen can be functionalized through various methods, including α-lithiation followed by reaction with an electrophile, or through enzymatic hydroxylation in biological systems.

C3 and C4-Functionalization: Modifications at the C3 and C4 positions are less common but can be achieved through multi-step synthetic sequences, often starting from more functionalized pyrrolidine precursors like hydroxyproline. The introduction of substituents at these positions can influence the pucker of the pyrrolidine ring.

Derivatization of the Phenyl Ring within the Phenoxy Moiety

The phenyl ring of the 4-methanesulfonylphenoxy group is susceptible to electrophilic aromatic substitution. The directing effects of the ether oxygen (ortho-, para-directing and activating) and the methanesulfonyl group (meta-directing and deactivating) will govern the regioselectivity of these reactions. Given that the para-position is occupied by the methanesulfonyl group, electrophilic substitution is expected to occur at the positions ortho to the phenoxy oxygen.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group, which can be further reduced to an amino group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating effect of the methanesulfonyl group might require harsh reaction conditions.

ReactionReagentExpected Product(s)
BrominationNBS, Solvent3-(2-Bromo-4-methanesulfonylphenoxy)pyrrolidine
NitrationHNO₃, H₂SO₄3-(2-Nitro-4-methanesulfonylphenoxy)pyrrolidine

Transformations of the Methanesulfonyl Group

The methanesulfonyl group is generally robust and chemically stable. However, under specific conditions, it can undergo transformations.

Reduction: The sulfone can be reduced to a sulfoxide (B87167) or a sulfide, although this typically requires strong reducing agents.

Nucleophilic Aromatic Substitution: The methanesulfonyl group is a strong electron-withdrawing group, which can activate the phenyl ring for nucleophilic aromatic substitution, particularly at the position para to the sulfone (which is occupied by the phenoxy group in this scaffold). More relevant is the potential for displacement of the entire 4-methanesulfonylphenoxy group by a strong nucleophile under forcing conditions, though this would lead to a loss of the core scaffold.

Synthetic Strategies for Conformationally Constrained Analogs

To reduce the conformational flexibility of the this compound scaffold and to explore specific binding conformations, conformationally constrained analogs can be synthesized. These strategies often involve the creation of bicyclic or spirocyclic systems.

Bridged Analogs: The introduction of a bridge across the pyrrolidine ring, for instance between the nitrogen and a carbon atom or between two carbon atoms, can lock the ring into a specific conformation. The synthesis of such bridged pyrrolidines often involves multi-step sequences, including intramolecular cyclization reactions.

Spirocyclic Analogs: The creation of a spirocenter at one of the pyrrolidine ring carbons can also restrict conformational freedom. Spirocyclic pyrrolidines can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions of azomethine ylides with exocyclic double bonds. For example, a spirocycle could be introduced at the C3 position, linking it to another ring system.

These strategies allow for a systematic exploration of the conformational space and can lead to analogs with improved potency and selectivity.

Structure Activity Relationship Sar Investigations of 3 4 Methanesulfonylphenoxy Pyrrolidine Derivatives

Impact of Pyrrolidine (B122466) Ring Substituents on Biological Interactions

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its three-dimensional character which allows for precise spatial orientation of substituents to interact with biological targets. researchgate.netunipa.it Modifications to this ring in 3-(4-Methanesulfonylphenoxy)pyrrolidine derivatives can profoundly affect their biological interactions.

Stereochemical Influence on Target Binding and Selectivity

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The spatial arrangement of substituents on the pyrrolidine ring can lead to significant differences in binding affinity and selectivity between stereoisomers. Although specific studies on the enantiomers of this compound were not prevalent in the reviewed literature, the broader principles of stereochemistry in pyrrolidine-containing compounds provide a strong basis for understanding its importance.

Similarly, studies on other pyrrolidine derivatives have consistently demonstrated that different stereoisomers can exhibit distinct biological profiles due to their differential binding modes with enantioselective proteins. researchgate.netunipa.it The fixed spatial orientation of substituents in a given stereoisomer can either facilitate or hinder key interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound and its derivatives would display different biological activities and selectivities.

Positional Isomerism Effects

A study comparing the behavioral effects of 3,4-methylenedioxypyrovalerone (3,4-MDPV) and its positional isomer 2,3-MDPV demonstrated that the position of the methylenedioxy group on the phenyl ring significantly impacted the compound's potency as a psychostimulant. d-nb.inforesearchgate.net 3,4-MDPV was found to be more potent in stimulating locomotor activity and increasing extracellular dopamine (B1211576) levels compared to 2,3-MDPV. d-nb.inforesearchgate.net This illustrates that even a seemingly minor shift in a substituent's position on an aromatic ring can lead to substantial changes in biological effect.

Extrapolating this to the this compound scaffold, moving the methanesulfonylphenoxy group to the 2-position of the pyrrolidine ring would alter the molecule's conformational flexibility and the presentation of key binding motifs to a biological target. This would likely result in a different binding affinity and pharmacological profile.

Role of the Phenoxy and Methanesulfonylphenyl Moieties in Ligand Efficiency

In a study of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase (MMP) inhibitors, the 4-phenoxybenzenesulfonyl group was designed to bind to the S1' pocket of the enzyme. nih.gov Molecular docking studies revealed that the phenoxy group could form π-π stacking interactions with aromatic residues in the binding site, while the sulfonyl group could participate in hydrogen bonding. nih.gov These interactions are critical for the inhibitory activity of these compounds.

The methanesulfonyl group, in particular, is a versatile functional group in medicinal chemistry. Its ability to act as a hydrogen bond acceptor and its polar nature can contribute significantly to binding affinity and solubility. The phenoxy moiety, on the other hand, is a well-established "privileged" structure in drug discovery, known for its ability to participate in various non-covalent interactions, including hydrophobic and aromatic interactions. nih.gov

The combination of the phenoxy and methanesulfonylphenyl groups in the this compound scaffold thus provides a rich set of potential interactions with a biological target, which can be fine-tuned through further substitution on either aromatic ring to optimize ligand efficiency and selectivity.

Analysis of Linker Variations and their SAR Implications

The ether linkage between the pyrrolidine ring and the phenoxy group is a key structural element that dictates the relative orientation of these two components. While specific studies on variations of this linker for this compound were not identified in the provided search results, general principles of medicinal chemistry suggest that modifications to this linker could have a significant impact on the molecule's properties.

For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) would alter the bond angle, length, and flexibility of the linker. This, in turn, would change the conformational landscape of the molecule, potentially leading to different preferred binding poses and, consequently, altered biological activity.

Furthermore, extending the linker by introducing additional atoms could be a strategy to probe for additional binding interactions within a target's active site. Conversely, constraining the linker's flexibility, for instance, by incorporating it into a ring system, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. The SAR implications of such linker variations would need to be explored experimentally to determine their effect on the biological activity of this compound derivatives.

Pharmacophore Elucidation for Specific Target Interactions

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. researchgate.net The development of a pharmacophore model for a series of active compounds can be a powerful tool in the design of new, more potent analogs and in virtual screening to identify novel scaffolds.

For this compound derivatives, a pharmacophore model would likely include several key features:

A hydrogen bond acceptor: The sulfonyl group is a strong hydrogen bond acceptor.

An aromatic/hydrophobic region: The phenoxy and phenyl rings provide areas for hydrophobic and aromatic interactions.

A basic nitrogen atom: The pyrrolidine nitrogen can act as a hydrogen bond acceptor or be protonated and engage in ionic interactions.

A defined spatial relationship between these features, dictated by the pyrrolidine ring and the ether linker.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are computational techniques that can be used to develop such pharmacophore models. nih.govmdpi.com These methods correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields, providing a detailed understanding of the structural requirements for activity. nih.govmdpi.com For instance, a 3D-QSAR study on pyrrolidine-based CCR5 receptor inhibitors provided contour maps that visualized the regions where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor/acceptor properties were favorable or unfavorable for activity. nih.gov Such studies on this compound derivatives would be invaluable for guiding further optimization efforts.

Interactive Data Table of Research Findings

Compound/Series Key Structural Feature(s) Biological Target/Activity Key SAR Finding Reference
N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamidesStereochemistry at C2 of pyrrolidineDopamine D2 ReceptorStereochemical preference (S vs. R) depends on the size of the N-alkyl substituent. researchgate.net
3,4-MDPV vs. 2,3-MDPVPositional isomerism of methylenedioxy groupPsychostimulant activityThe 3,4-isomer is more potent than the 2,3-isomer. d-nb.inforesearchgate.net
4-Phenoxybenzenesulfonyl pyrrolidine derivatives4-Phenoxybenzenesulfonyl groupMatrix Metalloproteinases (MMPs)The phenoxy and sulfonyl groups engage in key π-π stacking and hydrogen bonding interactions in the S1' pocket. nih.gov
Pyrrolidine-based CCR5 inhibitors1,3,4-trisubstituted pyrrolidineCCR5 Receptor3D-QSAR models identified key steric, electrostatic, and hydrogen bonding features for activity. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 4 Methanesulfonylphenoxy Pyrrolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for understanding how 3-(4-Methanesulfonylphenoxy)pyrrolidine might interact with its biological target, which, based on its structural features, is likely a monoamine transporter such as the dopamine (B1211576) transporter (DAT). nih.govmdpi.com Docking simulations for this class of compounds aim to place the molecule within the binding site of the transporter, calculating a score that estimates its binding affinity.

Studies on analogous 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives have successfully used molecular docking to investigate binding modes within the active sites of enzymes like matrix metalloproteinases (MMPs), suggesting that this scaffold is amenable to computational prediction. nih.gov Similarly, docking studies on N-(4-methoxyphenylsulfonyl)pyrrolidine analogues with vascular endothelial growth factor receptor-2 (VEGFR-2) have shown plausible interactions with high binding energies. researchgate.net

Binding Mode Prediction and Analysis

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. For inhibitors targeting the dopamine transporter (DAT), the binding site is located centrally, about halfway across the cell membrane. nih.gov Docking simulations predict that the pyrrolidine ring, a common feature in DAT inhibitors, plays a crucial role in anchoring the molecule. researchgate.net The protonated amine of the pyrrolidine is expected to form a key salt bridge interaction with a conserved aspartate residue (Asp79 in human DAT) in the S1 binding pocket. mdpi.com

The 4-methanesulfonylphenoxy group would likely extend into a more hydrophobic region of the binding pocket. The sulfonyl group is capable of forming hydrogen bonds or other polar interactions with nearby amino acid residues, while the phenoxy ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine and phenylalanine that line the active site. nih.govkirj.ee Analysis of the binding mode helps rationalize the compound's activity and provides a structural basis for its mechanism of inhibition. researchgate.net

Ligand-Protein Interaction Profiling

Following the prediction of a binding pose, a detailed profile of the interactions between the ligand and protein is generated. These interactions are primarily non-covalent and are essential for the stability of the ligand-protein complex. For a compound like this compound binding to a target such as DAT, these interactions would be meticulously cataloged.

Key predicted interactions for pyrrolidine-based DAT inhibitors often include:

Ionic Interactions: A salt bridge between the protonated nitrogen of the pyrrolidine ring and the carboxylate side chain of Asp79. mdpi.com

Hydrogen Bonds: The sulfonyl oxygens are potential hydrogen bond acceptors, possibly interacting with backbone amides or polar side chains within the binding site. nih.gov

Hydrophobic Interactions: The phenyl ring and the pyrrolidine's aliphatic carbons would engage in van der Waals interactions with nonpolar residues. researchgate.net

Aromatic Interactions: π-π stacking between the phenyl ring and aromatic residues like Phe320 or Tyr156. nih.gov

The table below illustrates a hypothetical interaction profile based on docking studies of similar compounds into the human dopamine transporter.

Interaction TypeLigand MoietyPotential Interacting Residue (hDAT)
Ionic Bond / Salt BridgePyrrolidine NitrogenAsp79
Hydrogen BondMethanesulfonyl OxygenSer422, Gly153
π-π StackingPhenyl RingPhe320, Tyr156
Hydrophobic (Alkyl)Pyrrolidine RingVal152, Ile159
Hydrophobic (Aryl)Phenyl RingPhe155

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net For a series of analogues of this compound, a QSAR study would quantify how changes in specific physicochemical properties (e.g., lipophilicity, electronic character, steric bulk) affect their inhibitory potency. nih.gov These models are valuable for predicting the activity of newly designed compounds and for providing mechanistic insights. mdpi.com

Three-Dimensional (3D) QSAR Models

Unlike traditional 2D-QSAR, 3D-QSAR methods consider the three-dimensional properties of molecules. These models require the alignment of all molecules in a dataset based on a common scaffold. semanticscholar.org For a series of this compound analogues, the pyrrolidine or phenoxy ring would likely serve as the alignment template. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic fields exerted by each molecule are calculated at various points in the grid. nih.gov These field values are then used as descriptors to build a predictive model using statistical methods like Partial Least Squares (PLS). A robust 3D-QSAR model can achieve high internal (q²) and external (r²_pred) predictive values, indicating its reliability. nih.govnih.gov

Molecular Field Analysis (e.g., CoMFA, CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.govnih.gov

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around the aligned molecules. nih.gov The output is often visualized as 3D contour maps, where different colored regions indicate areas where modifications to steric bulk or electrostatic charge would likely increase or decrease biological activity. For example, a green contour map in a steric field would suggest that adding a bulky substituent in that region is favorable for activity, while a yellow contour indicates that steric bulk is detrimental. nih.gov

CoMSIA provides a more detailed analysis by calculating additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov These fields are derived using a Gaussian function, which avoids the steep potential changes often seen at molecular surfaces in CoMFA, sometimes leading to more robust models. nih.gov The resulting contour maps provide a more nuanced guide for drug design, suggesting specific physicochemical properties to modify at particular positions. semanticscholar.org

The table below shows representative statistical results from a CoMSIA study on a series of related aryloxypropanolamine compounds, illustrating the type of data generated. nih.gov

Model ParametersValueDescription
q² (Cross-validated r²)0.674Indicates good internal model predictivity.
r² (Non-cross-validated r²)0.984Shows a strong correlation between predicted and experimental activity for the training set.
r²_test (External validation)0.918Demonstrates the model's ability to predict the activity of an external test set.
Steric Field Contribution15%Percentage contribution of steric properties to the model.
Electrostatic Field Contribution35%Percentage contribution of electrostatic properties to the model.
Hydrophobic Field Contribution28%Percentage contribution of hydrophobic properties to the model.
H-bond Acceptor Contribution22%Percentage contribution of H-bond acceptor properties to the model.

Conformational Analysis and Dynamic Simulations

While docking provides a static snapshot of a ligand in a rigid protein, the reality is that both molecules are flexible. Conformational analysis and molecular dynamics (MD) simulations are employed to explore this flexibility and understand the dynamic behavior of the ligand-protein complex over time.

Conformational analysis of this compound would focus on identifying its low-energy shapes. The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations, known as "exo" and "endo" envelope forms. mdpi.com The specific pucker and the orientation of the substituent at the 3-position are critical for achieving the optimal geometry for binding to a target. mdpi.com The relative energies of these conformers can be calculated using quantum mechanics to determine the most likely bioactive conformation. semanticscholar.orgmdpi.com

Molecular dynamics (MD) simulations provide a deeper understanding by simulating the atomic motions of the ligand-protein complex in a solvated environment over a period of time (from nanoseconds to microseconds). nih.gov An MD simulation initiated with the best-docked pose of this compound within a target like DAT would reveal:

Binding Stability: Whether the ligand remains stably bound in its initial predicted pose or if it shifts to an alternative, more stable binding mode.

Interaction Dynamics: The stability and duration of key interactions, such as the salt bridge to Asp79, can be monitored throughout the simulation. mdpi.com

Role of Water: The simulation can reveal the role of individual water molecules in mediating interactions between the ligand and the protein. mdpi.com

These dynamic simulations offer a more realistic and detailed picture of the molecular recognition process than static modeling alone, providing invaluable information for lead optimization.

Virtual Screening and Library Design Applications

The this compound scaffold is a key structural motif that has garnered significant interest in computational chemistry for its potential applications in drug discovery. Its inherent three-dimensional structure, arising from the non-planar pyrrolidine ring, makes it an attractive framework for the design of compound libraries aimed at exploring diverse chemical spaces. arabjchem.orgafricaresearchconnects.comnih.gov This section delves into the utility of this scaffold in virtual screening and library design, drawing upon methodologies and findings from studies on closely related analogs to illustrate its potential.

Virtual screening campaigns often leverage scaffolds like this compound to identify novel bioactive molecules. Both ligand-based and structure-based approaches can be effectively employed. In ligand-based virtual screening, the known bioactivity of molecules containing this scaffold can be used to develop pharmacophore models or quantitative structure-activity relationship (QSAR) models. arabjchem.orgbohrium.com These models can then be used to screen large compound databases for molecules with similar predicted activity.

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of a biological target to dock virtual libraries of compounds based on the this compound scaffold. researchgate.net This approach allows for the prediction of binding affinities and the identification of key intermolecular interactions, guiding the selection of promising candidates for synthesis and biological evaluation. researchgate.net

The design of combinatorial libraries is another area where the this compound scaffold holds considerable promise. By systematically modifying the substitution patterns on the pyrrolidine ring and the phenoxy group, vast libraries of virtual compounds can be generated. These libraries can be designed to maximize chemical diversity or to be focused on a particular biological target. Computational filters are often applied to these virtual libraries to ensure that the designed compounds possess desirable drug-like properties, such as appropriate molecular weight, lipophilicity, and aqueous solubility.

Detailed Research Findings from Analogous Compounds

While specific studies on the virtual screening of libraries based on this compound are not extensively documented in publicly available literature, research on analogous pyrrolidine-containing compounds provides valuable insights into the potential of this scaffold.

A notable in-silico study focused on a series of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for neurological disorders. arabjchem.orgbohrium.com This study employed a comprehensive computational workflow, including QSAR analysis, molecular docking, and molecular dynamics simulations, to identify a promising drug candidate. The QSAR analysis revealed that geometric and constitutional descriptors were key for the inhibitory activity of these compounds against human GlyT1. arabjchem.orgbohrium.com

From a library of thirty derivatives, a lead compound, designated as C19, was identified as a non-toxic inhibitor with a favorable ADME-Toxicity profile and a high probability of penetrating the central nervous system. arabjchem.orgbohrium.com Molecular docking simulations further elucidated the binding mode of C19 within the active site of a dopamine transporter protein, a close homolog of GlyT1, revealing key interactions with specific amino acid residues. arabjchem.orgbohrium.com The stability of these interactions was subsequently confirmed by molecular dynamics simulations. arabjchem.orgbohrium.com

The following table summarizes the key computational and experimental data for selected compounds from this study on 3,4-disubstituted pyrrolidine sulfonamides, illustrating the type of data generated in such virtual screening and library design efforts.

Table 1: Computational and In-Vitro Data for Selected 3,4-Disubstituted Pyrrolidine Sulfonamide GlyT1 Inhibitors

Compound ID Molecular Formula Predicted CNS Permeability Docking Score (kcal/mol) Key Interacting Residues
C19 C23H23F3N4O2S High -9.8 TYR 124, ASP 475, GLU 480
Analog A C22H24FN3O4S2 Moderate -8.5 TYR 124, SER 476, ALA 479

| Analog B | C21H22F2N4O3S | High | -9.2 | ASP 475, GLU 480, VAL 120 |

In another relevant study, a series of N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogs were designed and evaluated as antiangiogenic and anticancer agents. researchgate.net Molecular docking studies were performed to investigate the binding of these compounds to the vascular endothelial growth factor receptor-2 (VEGFR-2). The binding energies calculated from these docking studies helped to rationalize the observed biological activities and guide further optimization of the lead compounds.

The data below illustrates the correlation between the calculated binding energies and the in-vitro cytotoxic activity for selected compounds from this study.

Table 2: Molecular Docking and Cytotoxicity Data for N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic Acid Analogs

Compound ID Binding Energy (VEGFR-2, kcal/mol) Cytotoxicity IC50 (µM) on RPMI8226 cells
3i -58.45 3.72
3k -60.12 3.89

| 3m | -62.27 | 2.28 |

These examples, while not directly involving this compound, underscore the power of computational chemistry and molecular modeling in the exploration of compound libraries based on a common scaffold. The methodologies and findings from these studies on analogous compounds provide a strong foundation for the future application of this compound in virtual screening and library design endeavors aimed at the discovery of novel therapeutic agents.

Mechanistic Studies and Target Engagement Research Pre Clinical and in Vitro Focus for 3 4 Methanesulfonylphenoxy Pyrrolidine

In Vitro Characterization of Enzyme Activation/Inhibition Mechanisms

The pyrrolidine (B122466) scaffold, a core component of 3-(4-Methanesulfonylphenoxy)pyrrolidine, is prevalent in a variety of enzyme inhibitors. Research into structurally related compounds indicates that this chemical class frequently targets hydrolase enzymes. A primary enzyme target identified for analogous compounds is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids. researchgate.netmdpi.com The inhibition of FAAH by compounds containing related structural motifs leads to an increase in endogenous levels of anandamide (B1667382) and other fatty acid amides, which is a therapeutic strategy for managing pain and inflammation. nih.gov

Studies on various FAAH inhibitors demonstrate that the molecular structure significantly influences potency, often measured as the half-maximal inhibitory concentration (IC50). For instance, compounds are evaluated in vitro using rat brain homogenates as the enzyme source to determine their inhibitory profile. researchgate.net While specific IC50 data for this compound is not detailed in the available literature, the table below presents data for representative FAAH inhibitors to illustrate the potency range observed in this class of molecules.

CompoundTarget EnzymeIC50Reference
URB597FAAH4.6 nM nih.gov
URB878FAAH0.33 nM mdpi.com
Compound 4f (oxazolo[4,5-b]pyridine-meta-anilide)FAAH0.63 µM researchgate.net
Ketoconazole (Reference for CYP inhibition)Retinoic Acid Metabolism22.15 µM nih.gov

Additionally, pyrrolidine derivatives have been investigated as inhibitors of cytochrome P-450 enzymes involved in the metabolism of signaling molecules like all-trans-retinoic acid. nih.gov The metabolic fate of pyrrolidine-based compounds is also a subject of study, with research showing transformation by liver and brain homogenates into various lactam and amino acid metabolites. nih.gov

Receptor Binding Studies and Affinity Profiling (e.g., DA D2/D3, Beta3 adrenergic, PPAR)

Compounds featuring the methanesulfonylphenoxy and pyrrolidine moieties are often designed to interact with central nervous system targets, particularly dopamine (B1211576) receptors. The affinity for dopamine D2 and D3 receptors is a critical parameter for compounds being investigated for neuropsychiatric conditions like Parkinson's disease and schizophrenia. researchgate.netnih.gov

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates higher binding affinity. Research on IRL790, a compound with a related methanesulfonylphenoxy group, shows a preferential affinity for the D3 receptor subtype over the D2 subtype. researchgate.net The pyrrolidine ring is a known structural feature in compounds that act as inhibitors of dopamine transporters. nih.gov While specific binding data for this compound is not available, the affinities of related dopamine receptor ligands are presented below to contextualize the potential receptor profile.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
PramipexoleDopamine D30.97 nM nih.gov
CabergolineDopamine D20.61 nM nih.gov
CabergolineDopamine D31.27 nM nih.gov
LisurideDopamine D20.95 nM nih.gov
LisurideDopamine D31.08 nM nih.gov

Note: Data for Beta3 adrenergic and Peroxisome Proliferator-Activated Receptors (PPAR) for this specific compound were not identified in the surveyed literature.

Cellular Target Engagement Assays (e.g., CETSA, NanoBRET, EFC)

Confirming that a compound binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. researchgate.net Cellular target engagement assays provide this crucial validation, linking the biochemical activity of a compound to its physiological effects. nih.gov

Measurement of Direct Ligand-Protein Interactions in Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify target engagement in intact cells and tissues. nih.govbiorxiv.org The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein typically increases the protein's thermal stability. nih.gov In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A ligand-induced shift in the protein's melting curve to a higher temperature confirms direct physical interaction between the compound and the target protein. nih.gov

Other technologies, such as NanoBRET™ (Bioluminescence Resonance Energy Transfer), are also employed. NanoBRET assays can measure compound binding to a specific protein target in living cells in real-time by detecting the energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer that competes with the test compound. researchgate.net

Confirmation of Mechanism of Action (MoA) in Cell-Based Systems

By confirming that a compound engages its target at relevant concentrations in a cellular environment, these assays provide essential evidence for the proposed mechanism of action (MoA). nih.gov For example, if this compound is hypothesized to be a FAAH inhibitor, demonstrating target engagement with FAAH in a cellular context using CETSA would validate this MoA. researchgate.net This confirmation is vital to ensure that the observed downstream cellular effects are a direct result of interaction with the intended target and not due to off-target activities. researchgate.net

Investigation of Molecular and Cellular Pathways Affected by the Compound

The engagement of a molecular target by a compound like this compound initiates a cascade of downstream events, altering cellular and molecular pathways.

Based on the likely targets for its structural class, two primary pathways could be affected:

Endocannabinoid Signaling: As a potential FAAH inhibitor, the compound would block the degradation of anandamide. nih.gov Elevated anandamide levels enhance the activation of cannabinoid receptors (CB1 and CB2), which in turn modulates pathways involved in inflammation and pain. For example, FAAH inhibition has been shown to reduce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α. mdpi.comnih.gov

Dopaminergic Neurotransmission: If the compound acts as a dopamine D2/D3 receptor antagonist, it would modulate signaling pathways crucial for motor control and psychiatric functions. researchgate.net Antagonism at these receptors can normalize aberrant dopaminergic signaling, which is a therapeutic approach in conditions characterized by either hyperdopaminergic or hypoglutamatergic states. researchgate.net This modulation affects downstream effectors that influence neuronal excitability and gene expression. mdpi.com

Kinase Modulation Research

Specific research detailing the modulation of kinases by this compound is not prominently available in the reviewed literature. However, during preclinical development, compounds are often screened against a broad panel of kinases to identify any potential off-target activities. Assays such as multiplex CETSA combined with mass spectrometry can be used to assess a compound's engagement with hundreds of kinases simultaneously in a cellular context. nih.gov This type of profiling is essential for understanding a compound's selectivity and predicting potential side effects.

Potential Applications in Chemical Biology and Advanced Drug Discovery Research Non Clinical Focus

Role as a Chemical Probe for Biological Target Validation

While 3-(4-Methanesulfonylphenoxy)pyrrolidine is not yet established as a classical chemical probe for a specific biological target, its structural characteristics suggest significant potential for development into one. A chemical probe is a highly selective small molecule used to interrogate a biological target's function in cells and organisms. The value of this compound lies in the distinct properties of its constituent parts.

The pyrrolidine (B122466) ring is a saturated heterocycle that provides a three-dimensional (3D) scaffold, which is advantageous for exploring the complex topology of protein binding sites. nih.govresearchgate.net Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can lead to highly specific and high-affinity interactions with a target protein. nih.govnih.gov

The methanesulfonylphenoxy moiety adds crucial functionality. The sulfone group is a strong hydrogen bond acceptor and is known to engage in key interactions with biological targets. nih.govresearchgate.net Furthermore, the methylsulfonylphenyl group is a common pharmacophore found in a variety of selective inhibitors, such as those targeting cyclooxygenase-2 (COX-2). nih.gov

To serve as a chemical probe, this compound would need to be systematically evaluated for its binding affinity and selectivity against various biological targets. If it demonstrates potent and selective activity, it could be used to validate the role of a specific protein in disease pathways, a critical step in the early stages of drug discovery.

Contribution to Novel Scaffold Design Principles in Medicinal Chemistry

The structure of this compound contributes to modern scaffold design by exemplifying the principles of scaffold diversity and the exploration of 3D chemical space. The pyrrolidine ring is considered a "privileged" scaffold in medicinal chemistry due to its frequent appearance in both natural products and approved drugs. frontiersin.org Its utility is derived from several key features:

Sp³-Hybridization: The sp³-hybridized carbons of the pyrrolidine ring create a non-planar structure, allowing for greater exploration of three-dimensional space compared to flat, aromatic scaffolds. researchgate.net

Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for the synthesis of various stereoisomers. nih.gov Different stereoisomers can exhibit distinct biological profiles due to their differential binding to chiral protein targets. nih.gov

Vectorial Diversity: The pyrrolidine nitrogen and the carbon atoms of the ring serve as points for introducing chemical diversity, allowing substituents to be projected in well-defined vectors.

Table 1: Analysis of Key Structural Features of this compound

Structural MoietyKey PropertiesPotential Role in Biological Interactions
Pyrrolidine Ring Saturated, non-planar heterocycle; sp³-rich; chiral centers. researchgate.netProvides a 3D scaffold to explore complex binding pockets; allows for stereochemically defined interactions. nih.gov
Ether Linkage Flexible; potential hydrogen bond acceptor.Provides rotational flexibility for optimal positioning of the two main moieties; can interact with polar residues in a binding site.
Phenyl Ring Aromatic, hydrophobic.Can engage in hydrophobic, pi-stacking, or cation-pi interactions with the target protein.
Methanesulfonyl Group Strong electron-withdrawing group; potent hydrogen bond acceptor; metabolically stable. namiki-s.co.jpForms strong hydrogen bonds with backbone amides or side-chain donors; improves aqueous solubility and metabolic stability. nih.govnamiki-s.co.jp

Exploration of Structure-Based Design Opportunities

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. rroij.com The scaffold of this compound offers several features that are highly amenable to SBDD approaches.

Should a co-crystal structure of this scaffold bound to a target protein (e.g., a kinase or an enzyme) be obtained, it would provide invaluable information for further optimization. rroij.comresearchgate.net For instance, the methanesulfonyl group is a particularly useful feature in SBDD. The two oxygen atoms of the sulfone can form specific hydrogen bonds, and their geometry can be precisely mapped to the hydrogen bond donors within a protein's active site. nih.gov

Computational methods like molecular docking could be used to predict the binding mode of this compound within a known active site. nih.gov Such studies could reveal:

The optimal stereochemistry of the pyrrolidine ring for binding.

Whether the pyrrolidine nitrogen is oriented towards the solvent (allowing for derivatization to improve solubility) or buried within the pocket.

Which regions of the phenyl ring are available for substitution to enhance potency or selectivity.

The inherent rigidity and defined conformation of the pyrrolidine ring, combined with the flexible ether linkage, provide a balance that can be exploited in SBDD to achieve a precise fit within a target's binding site. nih.gov

Development of Tool Compounds for Pharmacological Research (excluding clinical)

A tool compound is a molecule that allows a researcher to study the function of a particular biological target, often with high potency and selectivity, but without the stringent drug-like properties required for a clinical candidate. The this compound scaffold is an excellent starting point for the development of such research tools.

For example, many kinase inhibitors feature a heterocyclic core (like pyrrolidine) linked to a substituted phenyl ring. nih.gov By systematically modifying the this compound structure, it may be possible to develop potent and selective inhibitors for a specific kinase. Such a tool compound could then be used in in vitro and cell-based assays to elucidate the role of that kinase in cellular signaling pathways.

The development process would involve synthesizing a small library of derivatives and screening them against a panel of kinases. Once a potent and selective "hit" is identified, it can be further optimized to improve its properties as a research tool, such as cell permeability and target engagement in cellular models.

Considerations for Derivatization in Lead Generation and Optimization Campaigns

In a drug discovery campaign, a "lead" compound is a molecule that shows promising activity and serves as the starting point for optimization. The structure of this compound offers multiple avenues for chemical modification (derivatization) to improve its pharmacological properties in a lead optimization effort. danaher.com

The primary sites for derivatization include:

The Pyrrolidine Nitrogen (N-H): The secondary amine is a key site for modification. Alkylation, acylation, or sulfonylation at this position can be used to modulate potency, selectivity, solubility, and pharmacokinetic properties. For example, adding a basic amine could improve aqueous solubility, while adding a bulky group could probe for additional binding interactions. nih.gov

The Pyrrolidine Ring: Substituents can be introduced at other positions on the pyrrolidine ring to improve binding affinity or block metabolic pathways. For example, fluorination is a common strategy to enhance metabolic stability and binding affinity. nih.gov

This systematic modification, guided by structure-activity relationship (SAR) studies, is a cornerstone of lead optimization. danaher.com The goal is to enhance the desired biological activity while minimizing off-target effects and improving drug-like properties such as metabolic stability and bioavailability.

Table 2: Potential Derivatization Strategies for Lead Optimization

Site of DerivatizationPotential ModificationPurpose / Potential Outcome
Pyrrolidine N-H Alkylation, Acylation, ArylationModulate solubility, cell permeability, and target engagement; introduce new interaction points.
Pyrrolidine C-H Fluorination, Hydroxylation, AlkylationBlock metabolic oxidation; introduce new hydrogen bond donors/acceptors; improve binding affinity. nih.gov
Phenyl Ring C-H Halogenation, Alkylation, Methoxy-lationModulate electronic properties and lipophilicity; improve metabolic stability; enhance binding affinity through new interactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(4-Methanesulfonylphenoxy)pyrrolidine in laboratory settings?

  • Methodological Answer : Implement hazard controls based on GHS classifications for similar sulfonamide/pyrrolidine derivatives. Use fume hoods for synthesis steps involving volatile reagents. For skin/eye exposure, follow first-aid measures: flush with water for 15+ minutes and seek medical evaluation. Store in airtight containers at 2–8°C, segregated from oxidizing agents. Adhere to OSHA/PEL guidelines for particulate exposure .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Base synthesis on nucleophilic aromatic substitution between 4-methanesulfonylphenol and activated pyrrolidine derivatives (e.g., tosylated intermediates). Optimize yields by controlling stoichiometry (1.2:1 phenol:amine), solvent polarity (DMF or THF), and temperature (60–80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>99%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H/13C-NMR (DMSO-d6) to confirm substitution patterns: methanesulfonyl protons at δ 3.0–3.2 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm. FTIR identifies sulfonyl S=O stretches (1350–1300 cm⁻¹) and ether C-O bonds (1250–1150 cm⁻¹). HRMS (ESI+) validates molecular mass (expected [M+H]+ ~284.1 g/mol). Cross-reference with computational spectra (DFT) for structural validation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve reaction optimization for this compound?

  • Methodological Answer : Apply full factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to map optimal conditions. For example, a 2³ factorial design reduces required experiments from 27 to 8 while maintaining statistical power. Central composite designs further refine reaction space .

Q. What computational strategies predict reaction pathways or catalytic systems for modifying the pyrrolidine-sulfonyl motif?

  • Methodological Answer : Combine density functional theory (DFT) (e.g., B3LYP/6-31G*) with transition-state modeling to assess activation barriers for sulfonation or ring-opening reactions. Machine learning (e.g., random forests) can screen catalyst libraries (e.g., Pd/C, CuI) by correlating electronic parameters (Hammett σ) with reaction rates. Validate predictions via microkinetic modeling .

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use control experiments to isolate variables (e.g., trace metal impurities vs. solvent quality). For stereochemical discrepancies, employ chiral HPLC or X-ray crystallography to confirm configurations. Cross-validate data against computational stereoelectronic models .

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for sulfonyl-pyrrolidine derivatives with target proteins (e.g., kinases). Pair with molecular docking (AutoDock Vina) to identify key binding residues. Validate via site-directed mutagenesis and IC50 assays. For in vivo studies, apply PET radiolabeling (e.g., 11C-methanesulfonyl group) to track biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.